Product packaging for 6-Bromoquinazolin-4-amine(Cat. No.:CAS No. 21419-48-7)

6-Bromoquinazolin-4-amine

Cat. No.: B1270323
CAS No.: 21419-48-7
M. Wt: 224.06 g/mol
InChI Key: FHCKWLXHKAPOBN-UHFFFAOYSA-N
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Description

6-Bromoquinazolin-4-amine (CAS 21419-48-7) is a high-value brominated quinazoline derivative with the molecular formula C8H6BrN3 and a molecular weight of 224 Da . This compound serves as a versatile and crucial building block in medicinal chemistry and organic synthesis. Its structure features a quinazoline core, a privileged scaffold in drug discovery, functionalized with a bromine atom that serves as an excellent handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Heck) and a 4-amino group that can participate in hydrogen bonding. With a calculated LogP of 1.96 and a polar surface area of 52 Ų, it offers a favorable balance of solubility and permeability for research applications . The bromine substituent at the 6-position allows researchers to efficiently generate diverse chemical libraries by introducing other aromatic or heteroaromatic systems, making it invaluable for constructing targeted kinase inhibitors, anticancer agents, and other biologically active molecules. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3 B1270323 6-Bromoquinazolin-4-amine CAS No. 21419-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCKWLXHKAPOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352547
Record name 6-bromoquinazolin-4-amine
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Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21419-48-7
Record name 6-Bromo-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21419-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromoquinazolin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Bromoquinazolin 4 Amine and Its Derivatives

Classical Synthetic Routes to Substituted Quinazolines

Classical methods for quinazoline (B50416) synthesis have been established for decades and often involve multi-step pathways utilizing fundamental organic reactions. These routes, while sometimes lengthy, are robust and well-documented in chemical literature.

The construction of 6-bromo-substituted quinazolines frequently begins with appropriately substituted benzene (B151609) rings, such as 2-amino-5-bromobenzoic acid or 2-amino-5-bromobenzonitrile.

A common strategy involves the initial formation of a quinazolin-4(3H)-one, which can then be converted to the desired 4-amino derivative. For instance, 6-bromoquinazolin-4(3H)-one can be prepared by reacting 2-amino-5-bromobenzamide (B60110) with paraformaldehyde in the presence of iodine. mdpi.com This intermediate is then typically chlorinated at the 4-position using an agent like phosphoryl chloride (POCl₃) to yield 6-bromo-4-chloroquinazoline. mdpi.com The final step is a nucleophilic substitution reaction where the 4-chloro group is displaced by an amine. mdpi.com

Another multi-step approach starts with 2-amino-5-bromobenzonitrile, which is reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The resulting intermediate is then treated with a sulfonamide in refluxing glacial acetic acid to produce 4-amino quinazoline derivatives. nih.gov Similarly, derivatives can be synthesized from 2-amino-5-bromobenzoic acid, which is reacted with triethyl orthoformate and a primary amine under iodine catalysis to form a 3-substituted-6-bromoquinazolin-4(3H)-one. acs.org

A further example is the synthesis of 6-aryl-2-styrylquinazolin-4(3H)-ones, which begins with the acetylation of 2-amino-5-bromobenzamide. This is followed by a base-promoted cyclization to yield 6-bromo-2-methylquinazolin-4-one. mdpi.com This intermediate then undergoes a Knoevenagel condensation with various benzaldehydes to introduce the styryl group. mdpi.com The final aryl group at the 6-position is introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com

Table 1: Examples of Multi-step Synthetic Strategies for 6-Bromoquinazoline (B49647) Derivatives

Starting MaterialKey IntermediatesFinal Product TypeReference
2-Amino-5-bromobenzamide6-Bromoquinazolin-4(3H)-one; 6-Bromo-4-chloroquinazoline4-Anilino-6-bromoquinazolines mdpi.com
2-Amino-5-bromobenzonitrileN'-(2-Cyano-4-bromophenyl)-N,N-dimethylimidoformamide4-((6-Bromoquinazolin-4-yl)amino)benzenesulfonamide nih.gov
2-Amino-5-bromobenzamide2-Acetamido-5-bromobenzamide; 6-Bromo-2-methylquinazolin-4-one6-Aryl-2-styrylquinazolin-4(3H)-ones mdpi.com

Cyclization and condensation are the cornerstones of quinazoline synthesis. The Niementowski quinazoline synthesis is a classical example, typically involving the condensation of anthranilic acid derivatives with amides. smolecule.com

Many synthetic routes for quinazolinones, which are precursors to aminoquinazolines, rely on cyclization, condensation, and sometimes hydrolysis steps. nih.govbohrium.comresearchgate.net For example, 3-aryl-2-styryl substituted-4(3H)-quinazolinones can be synthesized through a series of these reactions. nih.govbohrium.com A general method involves condensing anthranilic acid with an appropriate acyl chloride, followed by dehydration to form a benzoxazinone (B8607429) intermediate. This intermediate then reacts with an amine, leading to the quinazolinone core. researchgate.net

Cascade reactions, which involve several transformations in a single pot, provide an efficient route. A tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization using an iron-HCl system, is an effective method for producing N⁴-substituted 2,4-diaminoquinazolines. organic-chemistry.orgacs.org This process starts from 2-nitrobenzaldehydes and proceeds through a methyl N-cyano-2-nitrobenzimidate intermediate. organic-chemistry.orgacs.org Selective hydrolysis can then be used to convert tricyclic quinazolines into quinazolinones. acs.org

Multi-step Synthetic Strategies

Advanced and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more efficient, atom-economical, and environmentally friendly synthetic methods. These advanced approaches often utilize catalysis to achieve transformations under milder conditions. nih.gov

Transition metals, particularly palladium, copper, iron, and manganese, have been extensively used to catalyze the formation of the quinazoline scaffold. mdpi.comfrontiersin.orgnih.gov These catalytic reactions often offer high yields and broad functional group tolerance. nih.gov

Palladium-catalyzed cross-coupling reactions are especially valuable for creating C-C bonds at the 6-position of the quinazoline ring. The Suzuki-Miyaura coupling, which pairs a bromo-substituted quinazoline with an arylboronic acid, is a prime example. mdpi.commdpi.com This reaction has been successfully used to synthesize 6-aryl-2-styrylquinazolin-4(3H)-ones and 6-(4-fluorophenyl) substituted quinazolines using catalysts like PdCl₂(PPh₃)₂. mdpi.comnih.govmdpi.com

Copper-catalyzed reactions are also prominent. One method involves a one-pot tandem reaction of 1-(2-halophenyl)methanamines with amidines, catalyzed by CuBr. mdpi.com Another approach uses a CuCl catalyst for a three-component oxidative amination of ortho-carbonyl anilines with ammonium (B1175870) acetate (B1210297). mdpi.com

Iron and manganese, being more earth-abundant and less toxic metals, are attractive for greener synthesis. Iron(II) chloride can catalyze the C(sp³)-H oxidation and intramolecular C-N bond formation to build the quinazoline ring. arabjchem.org Manganese catalysts have been employed for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. mdpi.comnih.gov

Table 2: Transition Metal Catalysts in Quinazoline Synthesis

Metal CatalystReactantsReaction TypeReference
Palladium (PdCl₂(PPh₃)₂)6-Bromo-2-styrylquinazolin-4(3H)-one, Arylboronic acidSuzuki-Miyaura Cross-Coupling mdpi.comnih.govmdpi.com
Copper (CuBr)(2-Bromophenyl)methylamines, Amidine hydrochloridesCascade C-N Coupling/Cyclization mdpi.com
Iron (FeCl₂)2-Alkylamino N-H ketiminesC(sp³)-H Oxidation/C-N Formation arabjchem.org
Manganese (Mn(I))2-Aminobenzyl alcohol, Primary amidesDehydrogenative Coupling mdpi.comnih.gov
Rhodium/CopperImidate derivatives, Alkyl azides[4+2] C-H Activation/Annulation arabjchem.org

Growing interest in sustainable chemistry has spurred the development of synthetic methods that avoid transition metals. mdpi.comnih.gov These approaches often rely on the use of alternative catalysts or reagents like iodine, acids, or even elemental sulfur. arabjchem.orgmdpi.com

One such method involves the reaction of 2-aminobenzophenones with benzaldehydes in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and hexamethyldisilazane (B44280) (HMDS), which generates ammonia (B1221849) in situ. mdpi.com Another strategy uses molecular iodine to catalyze the reaction of 2-aminobenzylamine with various aldehydes, nitriles, or alcohols. mdpi.com

Elemental sulfur has been shown to promote the oxidative condensation of 2-(aminomethyl)anilines and nitriles in a metal- and solvent-free protocol, which is also scalable to the gram level. arabjchem.org Furthermore, simple Lewis acids can catalyze the reaction of N-phenyl-benzimidamides with polyoxymethylene as a carbon source to form the quinazoline ring under mild, transition-metal-free conditions. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. frontiersin.orgnih.gov This technology has been successfully applied to the synthesis of quinazolines and their derivatives.

A catalyst- and solvent-free synthesis of quinazolines has been reported from 2-aminobenzophenones, aldehydes, and ammonium acetate under microwave irradiation. nih.gov This method provides an eco-friendly alternative by eliminating the need for organic solvents. nih.gov In another example, 4-aminoquinazolines were synthesized by reacting anthranilonitrile with various aromatic nitriles in the presence of potassium tert-butoxide under solvent-free microwave conditions. frontiersin.org

The synthesis of N-arylheterocyclic substituted-4-aminoquinazoline compounds from 4-chloroquinazoline (B184009) and aryl heterocyclic amines has also been shown to be more efficient under microwave irradiation using 2-propanol as a solvent compared to classical methods. nih.gov Microwave heating can also be combined with other advanced techniques, such as the use of palladium catalysts for the annulation of N-allylamidines. nih.gov

Photocatalytic and Non-Metal Catalyzed Methods

The synthesis of quinazoline derivatives has increasingly moved away from traditional metal catalysts towards more sustainable alternatives. Photocatalytic and non-metal catalyzed reactions represent a significant advance in this area, offering mild reaction conditions and unique reactivity pathways.

While direct photocatalytic synthesis of 6-bromoquinazolin-4-amine is an emerging area, the principles have been established for related structures. Visible-light-mediated photocatalysis can generate α-amino radicals from imines, which can then undergo further reactions. cam.ac.ukbeilstein-journals.org This approach often operates under redox-neutral conditions, avoiding the need for external oxidants or reductants. cam.ac.uk

More established are non-metal catalyzed methods. An efficient, transition-metal-free approach for synthesizing quinazolin-4(3H)-ones utilizes hydrogen peroxide (H₂O₂) as a green oxidant with dimethyl sulfoxide (B87167) (DMSO) serving as a carbon source. nih.gov This method proceeds through a radical mechanism and has been successfully applied to a variety of substituted 2-aminobenzamides. nih.gov Another notable non-metal strategy involves the direct amination of quinazolin-4(3H)-ones. This can be achieved by activating the C4-OH group with 4-toluenesulfonyl chloride (TsCl), allowing for subsequent reaction with an amine source like N,N-dimethylformamide (DMF) at room temperature. organic-chemistry.org This one-pot approach is cost-effective, environmentally friendly, and avoids the harsh acidic conditions often required in traditional methods. organic-chemistry.org

Eco-Friendly and Atom-Efficient Strategies

The principles of green chemistry are increasingly integral to the synthesis of quinazoline scaffolds. These strategies aim to reduce waste, minimize energy consumption, and avoid hazardous substances. Key eco-friendly and atom-efficient approaches include multicomponent reactions (MCRs), the use of green solvents, and energy-efficient reaction activation methods like microwave irradiation.

MCRs are particularly valuable as they combine multiple reactants in a single step to form a complex product, thereby maximizing atom economy and reducing waste from intermediate purification steps. nih.gov The one-pot condensation of an anthranilic acid derivative, an orthoester, and an amine is a straightforward MCR for building the quinazoline core. nih.gov

The choice of solvent is critical for green synthesis. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. frontiersin.org Some quinazoline syntheses have been optimized to proceed in aqueous media, often facilitated by surfactants or phase-transfer catalysts. frontiersin.orgnih.gov Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have also emerged as green alternatives to volatile organic solvents for the synthesis of quinazolinones. tandfonline.com

Microwave irradiation (MWI) has been widely adopted as a sustainable energy source for chemical synthesis. nih.gov MWI can dramatically reduce reaction times and improve yields compared to conventional heating. nih.govtandfonline.com It has been successfully applied to various quinazoline syntheses, including multicomponent reactions and cyclization steps, often leading to cleaner reactions and easier product isolation. nih.govmdpi.com

Green StrategyDescriptionExample ReactionReference
Multicomponent Reactions (MCRs)One-pot synthesis involving three or more reactants, enhancing atom economy and efficiency.2-aminobenzophenone, an aldehyde, and ammonium acetate are condensed to form quinazolines. frontiersin.org, nih.gov
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions, often improving yields and reducing byproducts.One-pot synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester. tandfonline.com
Deep Eutectic Solvents (DES)Utilizing biodegradable and low-toxicity solvents like choline chloride:urea as the reaction medium.Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from a benzoxazinone intermediate and an amine. tandfonline.com
"On-Water" SynthesisPerforming reactions in water, which can enhance reactivity and simplify workup procedures.aza-Michael addition of amines to vinyl sulfones, demonstrating water's unique catalytic effect. organic-chemistry.org

Application of Ionic Liquids in Synthesis

Ionic liquids (ILs) have garnered significant attention as green and tunable solvents and catalysts for organic synthesis. mdpi.com Their unique properties, including low vapor pressure, high thermal stability, and tunable acidity/basicity, make them highly effective for the synthesis of quinazolines and their derivatives. nih.govmdpi.com

ILs can function as both the solvent and the catalyst, simplifying reaction systems and facilitating product recovery. rsc.org Acidic ILs, for example, can catalyze the synthesis of quinazoline intermediates through their intrinsic catalytic activity. rsc.org Conversely, basic ionic liquids have been employed to promote the condensation of 2-aminobenzonitrile (B23959) with carbonyl compounds to form quinazolinones. nih.gov In some cases, these basic ILs also act as surfactants in aqueous media, creating micelles that serve as "microreactors" to solubilize hydrophobic reactants and enhance reaction rates. nih.gov

The role of the IL's anion and cation has been studied to understand the reaction mechanism. In the synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile and CO₂, the basicity of the IL anion was found to be the key driver of catalytic efficiency, while the cation played a secondary role in controlling the physical properties of the solvent. nih.gov Furthermore, ILs can be immobilized on solid supports, such as nanoporous TiO₂, combining the advantages of ILs with the ease of separation of heterogeneous catalysts. frontiersin.orgtandfonline.com

Ionic Liquid SystemRoleReactantsKey AdvantageReference
Basic 1-propyl-3-alkylimidazolium hydroxide (B78521) ([PRIm][OH])Catalyst and Surfactant2-aminobenzonitrile and carbonyl compoundsEnables synthesis in aqueous media; IL is recoverable. nih.gov
Acidic Ionic LiquidCatalyst and SolventGeneral quinazoline synthesisSelf-catalysis, easy workup, and environmental friendliness. rsc.org
Nanoporous TiO₂ with an Ionic Liquid BridgeHeterogeneous Catalysto-aminobenzophenone, aldehyde, ammonium acetateSolvent-free conditions, short reaction times, and catalyst reusability. tandfonline.com, frontiersin.org
Butylmethylimidazolium tetrachloroferrate (bmim[FeCl₄])Magnetic Catalyst2-aminobenzophenone, aldehyde, ammonium acetateCatalyst is easily separated using a magnet and can be reused multiple times. frontiersin.org

Utilisation of Green and Sustainable Heterogeneous Nanocatalysts

Heterogeneous nanocatalysts are at the forefront of sustainable chemical synthesis, offering high surface area, enhanced catalytic activity, and excellent recyclability. acs.org These advantages are particularly relevant for the synthesis of quinazoline derivatives, where nanocatalysts can promote reactions under mild conditions with high efficiency.

A variety of nanocatalysts have been developed for quinazoline synthesis. Magnetic nanoparticles (e.g., Fe₃O₄) are especially attractive because they can be easily separated from the reaction mixture using an external magnet, allowing for simple recovery and reuse. nih.gov These magnetic cores can be coated and functionalized with catalytic species, such as copper complexes, to create highly efficient and stable catalysts. frontiersin.orgnih.gov For instance, a novel catalyst comprising copper supported on magnetic graphene oxide was used for a one-pot, three-component synthesis of quinazolines with high yields and short reaction times. nih.gov

Other materials like indium(III) oxide (In₂O₃) nanoparticles have been shown to effectively catalyze the synthesis of functionalized quinazolines in a water/ethanol mixture. Similarly, copper oxide (CuO) nanoparticles supported on activated carbon have been used as an efficient heterogeneous catalyst for the one-pot synthesis of quinazolines in a green solvent like PEG-400. acs.org These nanocatalyst-based methods often proceed under milder conditions than traditional protocols and significantly reduce the generation of chemical waste due to the catalyst's reusability.

NanocatalystReaction TypeKey FeaturesReference
Magnetic Graphene Oxide supported Copper (GO@Fe₃O₄@...@Cu(II))One-pot, three-component synthesis of quinazolines.High efficiency, short reaction time, low temperature, and catalyst is recyclable. nih.gov
Nano Indium Oxide (In₂O₃)Three-component synthesis of substituted quinazolines.Effective in a water/ethanol solvent system; catalyst can be reused.
Copper Oxide on Activated Carbon (CuO@C)One-pot synthesis of quinazolines from 2-bromobenzaldehydes.Ligand-free and base-free conditions; uses a green solvent (PEG-400). acs.org
Saponin-coated Magnetic Nanoparticles with Copper ([email protected]/Cu(ii))Synthesis of quinazoline derivatives.Utilizes a green phytochemical (saponin) for functionalization; catalyst is recyclable. researchgate.net

Synthesis of this compound as a Synthetic Intermediate

This compound and its direct precursor, 6-bromoquinazolin-4(3H)-one, are highly valuable intermediates in organic synthesis, particularly for the construction of complex pharmaceutical agents. The bromine atom at the C6 position serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents and the generation of molecular libraries.

The synthesis of the core structure typically begins with a substituted anthranilic acid. For example, 2-amino-5-bromobenzoic acid can be reacted with formamide (B127407) at elevated temperatures to produce 6-bromoquinazolin-4(3H)-one in high yield. acs.org This quinazolinone is a key branching point. It can be used directly in cross-coupling reactions or can be further functionalized at the C4 position.

To facilitate reactions at the C4 position, the hydroxyl group of the quinazolinone is often converted into a better leaving group. A common strategy is the chlorination of 6-bromoquinazolin-4(3H)-one using reagents like phosphorus oxychloride (POCl₃) to yield the highly reactive 6-bromo-4-chloroquinazoline. This chloro-derivative readily undergoes nucleophilic substitution with various amines to produce a wide array of N-substituted 6-bromoquinazolin-4-amines.

The true synthetic utility of the 6-bromo-quinazoline scaffold lies in its application in metal-catalyzed cross-coupling reactions. The C-Br bond is amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of C-C, C-N, and C-O bonds. mdpi.com For instance, 6-bromoquinazolin-4(3H)-ones can be coupled with arylboronic acids via the Suzuki-Miyaura reaction to introduce new aryl groups at the C6 position. researchgate.netduq.edu Similarly, the Buchwald-Hartwig amination allows for the introduction of various amino groups by coupling the bromo-substituent with amines in the presence of a palladium catalyst. mdpi.com These reactions are fundamental in building the complex architectures of modern kinase inhibitors and other targeted therapeutics.

Starting MaterialReactionProduct TypeSignificanceReference
6-bromoquinazolin-4(3H)-oneSuzuki-Miyaura Coupling (with arylboronic acids)6-aryl-quinazolin-4(3H)-onesForms C-C bonds, introducing aryl diversity at the C6 position. researchgate.net, mdpi.com
6-bromoquinazolin-4(3H)-oneBuchwald-Hartwig Amination (with amines)6-amino-substituted quinazolinonesForms C-N bonds, crucial for synthesizing polyheteroatom systems. mdpi.com
6-bromo-4-chloroquinazolineNucleophilic Aromatic Substitution (with amines)6-bromo-N-substituted-quinazolin-4-aminesA key step in creating libraries of potential kinase inhibitors. smolecule.com,
N-(3-fluorophenyl)-6-iodoquinazolin-4-amineSonogashira Coupling (with terminal alkynes)6-alkynyl-quinazolin-4-aminesForms C-C triple bonds for extending the molecular scaffold. mdpi.com

Structure Activity Relationship Sar Investigations of 6 Bromoquinazolin 4 Amine Analogs

Systematic Structural Modifications of the Quinazoline (B50416) Core

The quinazoline ring serves as a versatile scaffold in medicinal chemistry, with its biological activity being highly dependent on the nature and position of various substituents. mdpi.commdpi.com Modifications at the C-4, C-6, and C-7 positions have been shown to be particularly crucial for the anticancer activity of these compounds. mdpi.comwiley.com

The substitution pattern on the quinazoline core plays a pivotal role in determining the potency and selectivity of its derivatives. nih.gov The presence of a substituent at the C-6 or C-7 position is considered a fundamental pharmacophoric requirement for the inhibition of enzymes like the epidermal growth factor receptor (EGFR). ekb.eg

Research has shown that electron-releasing groups at the C-6 and C-7 positions of the quinazoline ring can enhance anticancer potential. wiley.com For instance, the introduction of bulky groups at the C-6 position, such as an arylidene-semicarbazone moiety, has led to compounds with remarkable antiproliferative activity. nih.gov Similarly, attaching 2-substituted acetamido moieties at the C-6 position has yielded potent inhibitors. nih.gov In one study, 6-bromo-2-styrylquinazolin-4(3H)-ones demonstrated enhanced inhibitory activity compared to their 6-aryl-substituted counterparts, highlighting the positive influence of the bromo substituent at this position. mdpi.com

The C-4 position is equally critical, with the 4-anilino group being identified as essential for the anticancer activity of many quinazoline derivatives. mdpi.comwiley.com However, modifications to this position are tolerated and can be leveraged to fine-tune activity and physicochemical properties. acs.org Studies have shown that selectivity for different kinase targets, such as HER2 over EGFR, is dependent on the combination of substituents at both the C-6 and C-4 positions. nih.gov

Compound SeriesC-6 SubstituentC-4 SubstituentKey FindingReference
AnilinoquinazolinesUreido/Thioureido(3-chloro-4(3-fluorobenzyloxy)phenyl)aminoBulky group at C-4 and urea/thiourea at C-6 showed potency against resistant mutant cell lines. wiley.com
Quinazoline DerivativesArylidene-semicarbazone4-anilinoInsertion of the C-6 moiety led to highly active compounds. nih.gov
Quinazoline Derivatives2-substituted acetamido4-anilinoPiperidinyl moiety on the acetamide (B32628) spacer at C-6 enhanced activity. nih.gov
2-Styrylquinazolin-4(3H)-onesBromo(3H)-one6-bromo derivatives exhibited enhanced inhibitory activity over 6-aryl derivatives. mdpi.com

The 4-anilino moiety is a cornerstone of the SAR for many quinazoline-based inhibitors, and its substitution pattern significantly modulates biological activity. wiley.com Replacing the aniline (B41778) group at the C-4 position with other functionalities has been shown to decrease activity, underscoring its importance. mdpi.com

The electronic and steric properties of substituents on the aniline ring are critical. Lipophilic, electron-withdrawing groups such as chlorine and bromine at the meta position of the aniline ring are considered optimal for anticancer activity. wiley.com Specifically, substitutions at the 3-position of the aniline ring with bromine or chlorine result in notable inhibitory action against mutant EGFR. ekb.eg Further studies have confirmed that meta-bromoaniline derivatives often display higher antiproliferative activity than their para-substituted counterparts. nih.gov

A class of novel quinazoline derivatives bearing various C-4 aniline moieties was synthesized and evaluated as potent EGFR inhibitors, with many showing activity comparable or superior to the established drug gefitinib (B1684475). wiley.comnih.gov For example, a compound with a 3,4-disubstituted aniline moiety showed increased activity on EGFR, while a 2,4-disubstitution with bulky halogen atoms enhanced activity towards VEGFR2. nih.gov

Aniline Ring SubstitutionQuinazoline Core SubstitutionTarget/ActivityKey FindingReference
meta-BromoC-6: 2-piperidinyl-acetamidoAntiproliferative (HepG2, MCF-7)meta-bromoaniline derivatives showed higher activity than para-substituted ones. nih.gov
3-Chloro or 3-Bromo4-aminoquinazolineMutant EGFRNotable inhibitory action observed with these substitutions. ekb.eg
3,4-disubstitution4-aminoquinazolineEGFRIncreased activity on EGFR. nih.gov
2,4-disubstitution (heavy/bulky halogens)4-aminoquinazolineVEGFR2Increased activity on VEGFR2. nih.gov

Halogen atoms, particularly bromine, play a multifaceted role in the activity of quinazoline analogs. The bromine atom at the C-6 position of the quinazoline core is known to enhance hydrophobic interactions within the ATP-binding pocket of target enzymes like EGFR. This often translates to higher potency, with 6-bromo derivatives exhibiting greater enzyme inhibition than their chloro or fluoro counterparts.

On the 4-anilino moiety, halogen substitution is also a key determinant of activity. As mentioned, electron-withdrawing halogens like chlorine and bromine are advantageous for antiproliferative effects. mdpi.com A computational study investigating the impact of halogen substitution at the C3' position of the anilino ring provided insights into how these atoms influence drug potency. mdpi.com The activity often increases in the order F < Br < Cl for small, hydrophobic substituents on the aniline ring. nih.gov The position of the halogen is also crucial, with meta or ortho substitutions on the aniline ring generally leading to greater potency than para substitutions. ekb.eg

Influence of Anilino Moieties and Other Substitutions

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activities using mathematical models. tandfonline.comorientjchem.org These analyses have been instrumental in understanding the properties that drive the efficacy of quinazoline derivatives.

Several molecular descriptors have been identified as being significantly correlated with the biological activity of these compounds. acs.org In one 2D-QSAR study, four key descriptors were found to influence anticancer activity: the lowest unoccupied molecular orbital (LUMO) energy, dipole moment, surface tension, and the number of hydrogen-bond donors. researchgate.net Another QSAR analysis highlighted the importance of electronic descriptors, establishing a linear relationship between the atomic net charges on specific atoms of the quinazoline ring, HOMO-LUMO energies, and anticancer activity. orientjchem.org

These models provide a rational basis for designing new molecules with potentially improved activity. orientjchem.orgresearchgate.net The reliability of QSAR models is typically confirmed through rigorous internal and external validation procedures to ensure their predictive power. acs.org

QSAR Study TypeKey Molecular DescriptorsBiological Activity CorrelatedReference
2D-QSARLUMO energy, dipole moment, surface tension, H-bond donorsAnticancer Activity researchgate.net
2D-QSARAtomic net charge (C6, C10, C12, O12), HOMO energy, LUMO energyAnticancer Activity orientjchem.org
2D-QSARBoiling PointEGFR Inhibitory Activity acs.org

Pharmacophoric Requirements for Potent Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. tandfonline.com For quinazoline derivatives, several pharmacophore models have been developed to guide the discovery of new, potent inhibitors for various targets.

A general pharmacophore model for EGFR tyrosine kinase inhibitors based on the 6-bromoquinazolin-4-amine scaffold typically includes:

The quinazoline nitrogen atom (N-1) acting as a hydrogen bond acceptor.

The 4-anilino group, which is crucial for binding in the ATP pocket. mdpi.comwiley.com

Substituents at the C-6 and/or C-7 positions that can form additional interactions and influence physicochemical properties. wiley.comekb.eg

Ligand-based drug design strategies have successfully employed 3D-QSAR and pharmacophore modeling to identify novel inhibitors. For example, a validated pharmacophore model for quinazoline-based acetylcholinesterase inhibitors, designated AAAHR_1, was used as a filter in a virtual screening workflow to discover new potential drug candidates. tandfonline.comnih.gov Similarly, pharmacophore-based screening has been used to identify quinazoline derivatives as inhibitors of the NorA efflux pump in Staphylococcus aureus, demonstrating the broad applicability of this approach. nih.gov These models distill complex SAR data into a set of essential features, providing a powerful tool for rational drug design. tandfonline.comresearchgate.net

Pharmacological Spectrum and Mechanistic Elucidation of Quinazoline Derivatives

Anticancer Activity and Mechanisms

The anticancer properties of quinazoline (B50416) derivatives are primarily linked to their ability to inhibit protein kinases, enzymes that play a crucial role in cellular signaling pathways controlling growth, proliferation, and survival. nih.govresearchgate.net The 4-anilinoquinazoline (B1210976) structure is particularly effective at targeting the ATP-binding site of these kinases. mdpi.commdpi.com Modifications to the quinazoline core, such as the introduction of a bromine atom at the 6-position, can enhance binding affinity and inhibitory potency.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a prime target for anticancer drugs. nih.govmdpi.com The quinazoline framework has proven to be an ideal structure for developing EGFR inhibitors. nih.govnih.gov

First-generation EGFR tyrosine kinase inhibitors (TKIs) are characterized by their reversible, ATP-competitive binding to the kinase domain. biomolther.org Several quinazoline-based drugs fall into this category, including Gefitinib (B1684475) and Erlotinib, which have been approved for the treatment of non-small cell lung cancer (NSCLC). nih.govmdpi.com The development of these inhibitors was guided by the understanding that the 4-anilinoquinazoline scaffold effectively mimics the binding of ATP. mdpi.com Structure-activity relationship studies have shown that the nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for binding to the EGFR active site. nih.govmdpi.com

Research has explored the incorporation of the 6-bromoquinazoline (B49647) moiety in designing novel EGFR inhibitors. For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and evaluated as EGFR inhibitors. nih.gov One compound from this series, featuring an unsubstituted benzothiazol-2-amine at the 4-position, demonstrated potent EGFR inhibition and significant anticancer activity against breast cancer cell lines. nih.gov Another study reported that combining a 2-(4-chlorophenyl) group and a 4-(2,4-difluoroanilino) group on a 6-bromoquinazoline scaffold resulted in a derivative with significant EGFR-TK inhibitory activity, comparable to the clinical drug Gefitinib. mdpi.com

Table 1: First-Generation Quinazoline-Based EGFR Inhibitors
Compound NameChemical Structure FeaturesKey Research FindingsCitation
Gefitinib4-Anilinoquinazoline with morpholine (B109124) groupApproved for NSCLC with EGFR mutations; binds reversibly to the ATP site. nih.govmdpi.com
Erlotinib4-Anilinoquinazoline with ethynyl (B1212043) groupApproved for NSCLC and pancreatic cancer; also a reversible ATP-competitive inhibitor. nih.govmdpi.com
6-Bromo-2-(pyridin-3-yl)-4-(benzothiazol-2-ylamino)quinazoline6-Bromo-2-pyridinyl-4-anilinoquinazoline derivativeShowed superior EGFR inhibition (IC50 = 0.096 µM) and activity against MCF-7 breast cancer cells. nih.gov
6-Bromo-2-(4-chlorophenyl)-N-(2,4-difluorophenyl)quinazolin-4-amine6-Bromoquinazoline with 2-chlorophenyl and 4-difluoroanilino substitutionsExhibited significant EGFR-TK inhibition (LC50 = 37.66 nM), close to Gefitinib's potency. mdpi.com

To address the resistance that often develops to first-generation inhibitors, second-generation EGFR TKIs were developed. These agents, such as Afatinib and Dacomitinib, form a covalent, irreversible bond with the EGFR active site, typically with a cysteine residue (Cys797). biomolther.orgwiley.com This irreversible binding allows them to overcome resistance caused by certain EGFR mutations, like the T790M "gatekeeper" mutation. biomolther.org Many of these inhibitors retain the fundamental 4-anilinoquinazoline structure. biomolther.orgwiley.com

The design of advanced analogs often involves modifying the quinazoline core to enhance potency and selectivity. For example, the introduction of an acrylamide (B121943) group, often at the 6-position of the quinazoline ring, serves as a "warhead" to form the covalent bond. researchgate.net While direct synthesis of second-generation inhibitors from 6-bromoquinazolin-4-amine is less common in the cited literature, the principles of its structure are foundational. The bromine at the 6-position can serve as a handle for further chemical modifications, including the introduction of the reactive groups necessary for irreversible inhibition.

Table 2: Second-Generation Quinazoline-Based EGFR Inhibitors
Compound NameMechanism of ActionKey Structural FeatureCitation
AfatinibIrreversible inhibitor of ErbB family kinases (EGFR, HER2, HER4).4-Anilinoquinazoline with an acrylamide moiety. wiley.com
DacomitinibIrreversible inhibitor of EGFR, HER2, and HER4.4-Anilinoquinazoline with a Michael acceptor. nih.gov

A major challenge in EGFR-targeted therapy is the emergence of resistance mutations. The T790M mutation is a common cause of resistance to first-generation TKIs. mdpi.combiomolther.org Second-generation inhibitors were developed to overcome this. biomolther.org However, subsequent treatment can lead to a third-site mutation, C797S, which blocks the covalent binding of second- and third-generation inhibitors, rendering them ineffective. jst.go.jpnih.gov

Current research focuses on developing fourth-generation EGFR inhibitors that can overcome this triple mutation (e.g., L858R/T790M/C797S). jst.go.jptandfonline.com Strategies include the development of non-covalent, reversible inhibitors with very high potency and allosteric inhibitors that bind to a different site on the kinase. nih.govoncotarget.com

In this context, quinazoline derivatives remain central. Researchers have synthesized novel 2-aryl-4-aminoquinazoline compounds designed to inhibit the triple mutant EGFR. jst.go.jp One such compound, compound 27, showed excellent inhibitory activity against the triple mutant kinase and high selectivity over wild-type EGFR. jst.go.jp Another approach involves combining a TKI with an antibody like cetuximab to overcome resistance. nih.govtandfonline.com While the specific use of this compound as a direct precursor in these fourth-generation inhibitors is not explicitly detailed, the foundational 4-anilinoquinazoline scaffold it helps to create is a key component in these advanced designs. tandfonline.com

Second-Generation EGFR Inhibitors and Advanced Analogs

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition

HER2 is another member of the ErbB family of receptor tyrosine kinases and is a critical therapeutic target, particularly in breast cancer. rsc.orgnih.gov Since EGFR and HER2 share structural similarities, many quinazoline-based EGFR inhibitors also exhibit activity against HER2. Dual EGFR/HER2 inhibition is a valuable strategy to potentially overcome resistance mechanisms. researchgate.netnih.gov

Lapatinib, a first-generation TKI, is a dual EGFR/HER2 inhibitor based on the 4-anilinoquinazoline scaffold. nih.gov Researchers are actively developing new quinazoline derivatives with improved selectivity and potency for HER2. One study described novel derivatives that showed a 7- to 12-fold enhanced selectivity for HER2 over EGFR compared to lapatinib. rsc.org Another study focused on synthesizing 6-substituted quinazoline derivatives to achieve high HER2 selectivity. nih.gov A derivative with an IC50 of 8 nM for HER2 was found to have a 240-fold greater selectivity for HER2 over EGFR than lapatinib. nih.gov

Furthermore, benzo[g]quinazoline (B13665071) derivatives have been explored as dual EGFR/HER2 inhibitors. nih.gov Several compounds in this class showed potent inhibitory activity against both kinases, with one compound being particularly effective with IC50 values of 0.009 µM for EGFR and 0.021 µM for HER2. nih.gov

Table 3: Quinazoline-Based HER2 and Dual EGFR/HER2 Inhibitors
Compound Class/NameTarget(s)Key Research FindingsCitation
LapatinibEGFR, HER2Approved dual kinase inhibitor for breast cancer. nih.govmdpi.com
Isoquinoline-tethered quinazolinesHER2 (selective)Demonstrated 7- to 12-fold improved selectivity for HER2 over EGFR compared to lapatinib. rsc.orgrsc.org
Compound 7c (6-substituted quinazoline)HER2 (highly selective)Showed 240-fold higher selectivity for HER2 over EGFR than lapatinib. nih.gov
Benzo[g]quinazoline derivativesEGFR, HER2Compound 8 showed potent dual inhibition with IC50 of 0.009 µM (EGFR) and 0.021 µM (HER2). nih.gov

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, survival, and metabolism, and it is frequently dysregulated in cancer. nih.govnih.gov Consequently, inhibiting components of this pathway, particularly PI3K, is a major focus of cancer drug development. nih.govmdpi.com

Quinazoline derivatives have been successfully developed as PI3K inhibitors. nih.govresearchgate.net Researchers have designed and synthesized dimorpholinoquinazoline-based compounds that inhibit the PI3K/Akt/mTOR cascade. nih.gov One compound, 7c, was shown to inhibit the phosphorylation of Akt, mTOR, and S6K, downstream effectors of PI3K. nih.gov Other work has focused on creating quinazoline derivatives that are highly selective for specific PI3K isoforms, such as PI3Kδ, which is important in hematological malignancies. nih.gov A lead compound, 15c, exhibited excellent activity against PI3Kδ with an IC50 of 27.5 nM and high selectivity over other isoforms. nih.govresearchgate.net

Another study reported a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as potent PI3Kα inhibitors. mdpi.com The most potent compound, 13k, inhibited PI3Kα with an IC50 value of 1.94 nM and induced cell cycle arrest and apoptosis in cancer cells. mdpi.com These examples highlight the versatility of the quinazoline scaffold, established through precursors like this compound, in targeting diverse kinase families central to cancer progression.

Poly (ADP-ribose) Polymerase (PARP) Enzyme Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, especially PARP-1, are critical for DNA repair, particularly in the single-strand break repair (SSBR) pathway. Inhibiting PARP in cancer cells with existing DNA double-strand break repair deficiencies, such as those with BRCA1/2 mutations, leads to synthetic lethality. The quinazolinone scaffold has been effectively utilized as a bioisostere for the phthalazinone core of established PARP inhibitors like Olaparib. rsc.org

Researchers have designed and synthesized novel quinazolinone derivatives as potential PARP-1 inhibitors. rsc.org In one study, a series of 4(3H)-quinazolinone derivatives were developed, with several compounds showing inhibitory activity against recombinant human PARP-1 in the low nanomolar range. unimi.it For instance, a hit compound from this series, featuring a propanoyl chain at position 2, was identified and synthetically modified to enhance its potency. unimi.it Another study reported a series of quinazolinone-based derivatives where compound 12c showed an IC₅₀ of 30.38 nM against PARP-1, comparable to Olaparib's IC₅₀ of 27.89 nM. rsc.org Similarly, quinoxaline-based derivatives have also been explored as PARP-1 inhibitors, with some compounds demonstrating IC₅₀ values as low as 2.31 nM, surpassing the reference drug Olaparib (IC₅₀ = 4.40 nM). mdpi.com

Table 1: PARP-1 Inhibitory Activity of Various Quinazolinone and Quinoxaline Derivatives

Compound IDScaffold TypePARP-1 IC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)Source
12c Quinazolinone30.38Olaparib27.89 rsc.org
8a Quinoxaline2.31Olaparib4.40 mdpi.com
5 Quinoxaline3.05Olaparib4.40 mdpi.com
2a 4(3H)-Quinazolinone43.1-- unimi.it
2e 4(3H)-Quinazolinone28.5-- unimi.it

Cell Cycle Arrest Induction (G0/G1, G2/M Phases)

A key mechanism for the anticancer activity of quinazoline derivatives is their ability to halt the cell cycle, preventing cancer cell proliferation. This arrest can occur at different phases, most notably the G0/G1 and G2/M checkpoints.

Several 6-bromoquinazoline derivatives have been shown to induce cell cycle arrest. For example, some derivatives cause an arrest at the G0/G1 phase. researchgate.netresearchgate.net One study found that treatment with a 5'-bromo-substituted isoindigo compound led to a dose-dependent cell cycle arrest at the G0/G1 phase in HL-60 cells. researchgate.net This was accompanied by a decrease in the expression of key G1 phase proteins, including cyclins D1, D2, D3, and E, as well as cyclin-dependent kinases (CDKs) 2, 4, and 6. researchgate.net

Other derivatives induce arrest at the G2/M phase. ijmrhs.comnih.gov Quinazolinone-based PARP-1 inhibitors, such as compounds 12a and 12c , were found to cause cell growth arrest at the G2/M phase in the MCF-7 breast cancer cell line. rsc.org Similarly, studies on other chalcone (B49325) and plant extract derivatives have demonstrated a halt in the G2/M phase, often associated with an increase in reactive oxygen species (ROS) generation and DNA damage. ijmrhs.comnih.gov

Table 2: Cell Cycle Arrest Induced by Quinazoline and Related Derivatives

Compound/ExtractCell LineArrest PhaseKey Molecular EffectsSource
5'-Br isoindigo HL-60G0/G1Decrease in Cyclins D1, D2, D3, E; CDKs 2, 4, 6 researchgate.net
Koenimbin PC-3G0/G1-
Compound 12a MCF-7G2/MPARP-1 Inhibition rsc.org
Compound 12c MCF-7G2/MPARP-1 Inhibition rsc.org
PLME T-47D & MDA-MB-453G2/M- ijmrhs.com
Chalcone derivative 1C A2780 & A2780cisG2/MROS generation, DNA damage nih.gov

Apoptosis Induction Mechanisms (e.g., Bcl-2, Bax, cleaved PARP)

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Quinazoline derivatives often trigger apoptosis through the intrinsic (mitochondrial) pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. mdpi.compeerj.complos.org The balance between these proteins determines a cell's fate. mdpi.com

Studies have shown that 6-bromoquinazoline derivatives can induce apoptosis in a dose-dependent manner in cell lines such as MCF-7. researchgate.netresearchgate.net The mechanism often involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. plos.orgresearchgate.net This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of a cascade of caspases, including the executioner caspase-3. mdpi.com Activated caspase-3 then cleaves various cellular substrates, including PARP, leading to the characteristic biochemical and morphological changes of apoptosis. mdpi.compeerj.com The detection of cleaved PARP is a common marker for apoptosis induced by these compounds. nih.govmdpi.compeerj.com

For instance, one study demonstrated that a hit 6-bromoquinazoline derivative, compound 5b , induced apoptosis in MCF-7 cells. researchgate.netresearchgate.net Another compound was found to pharmacologically inhibit Bcl-2, leading to mitochondrial-dependent apoptosis and the activation of caspase-3. mdpi.com

Inhibition of Tumor Cell Migration and Invasion

Metastasis, the process by which cancer cells spread to distant organs, is the primary cause of cancer-related mortality. This process involves cell migration and invasion of surrounding tissues. oncotarget.com Quinazoline derivatives have been investigated for their ability to inhibit these critical steps.

Assays such as the wound-healing and Transwell invasion assays are used to evaluate the migratory and invasive capacity of cancer cells in vitro. oncotarget.comnih.govsigmaaldrich.com The Transwell invasion assay specifically measures the ability of cells to move through a simulated extracellular matrix (ECM), such as Matrigel®. sigmaaldrich.com The degradation of the ECM is a crucial step in invasion, often mediated by enzymes like matrix metalloproteinases (MMPs). oncotarget.com

Studies have shown that certain derivatives can inhibit the migration and invasion of cancer cells. researchgate.netnih.gov The mechanism can involve the suppression of signaling pathways that promote motility, such as the FAK/Src and ERK pathways, and a reduction in the secretion or activity of MMPs, particularly MMP-2 and MMP-9. oncotarget.com

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Inhibiting angiogenesis is therefore a key strategy in cancer therapy. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are primary targets in this process.

Research has demonstrated that derivatives containing a 6-bromo substitution can possess anti-angiogenic properties. For example, a study on a 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide showed significant anti-angiogenic activity in a rat aorta model. nih.gov The same study evaluated the compound's anti-proliferative effect on Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for vessel formation. The compound inhibited HUVEC proliferation with an IC₅₀ value of 76.4 µg/mL, suggesting its potential to disrupt angiogenesis by targeting endothelial cells. nih.gov

Modulation of Gene Expression (e.g., c-myc, nucleolin, ribosomal RNA synthesis)

The proto-oncogene c-MYC is a critical transcription factor that regulates cell proliferation, differentiation, and apoptosis; its overexpression is a hallmark of many human cancers. nih.govunimi.it The promoter region of the c-MYC gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure. nih.govresearchgate.net The formation of this G4 structure acts as a transcriptional repressor, silencing c-MYC expression. nih.govunimi.it

Nucleolin, an abundant nucleolar phosphoprotein, has been identified as a protein that binds to the c-MYC G-quadruplex, facilitating its formation and increasing its stability, thereby repressing c-MYC transcription. nih.govarizona.edu Therefore, small molecules that can bind to and stabilize this G-quadruplex structure are of great interest as potential anticancer agents. Pyridoquinazolinone derivatives have been designed and synthesized as potential c-MYC G-quadruplex ligands, showing the ability to interact with the G4 structure in the c-MYC promoter region. unimi.it Plant secondary metabolites like quercetin (B1663063) and sanguinarine (B192314) have also been shown to directly mediate the downregulation of c-MYC expression by interacting with its G4 structure. mdpi.com

Interaction with ABC Transporters (P-gp, MRP1, BCRP)

A major challenge in cancer chemotherapy is multidrug resistance (MDR), where cancer cells become resistant to a wide range of anticancer drugs. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. mdpi.comfrontiersin.org The most clinically relevant of these are P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). mdpi.comfrontiersin.orgnih.gov These transporters actively pump chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy.

Quinazoline derivatives have been identified as potent modulators of these ABC transporters. researchgate.net Specifically, 2,4-disubstituted quinazolines carrying the quinazoline-4-amine scaffold, found in tyrosine kinase inhibitors like gefitinib and erlotinib, have been investigated as MDR reversers. researchgate.net These compounds have shown inhibitory activity against P-gp, MRP1, and BCRP. researchgate.netnih.gov In one study, several 2,4-disubstituted quinazoline derivatives inhibited P-gp activity with EC₅₀ values in the nanomolar range, and some compounds were also active against MRP1 and/or BCRP. researchgate.net This inhibitory action can restore the sensitivity of resistant cancer cells to conventional chemotherapy drugs like doxorubicin. researchgate.net

Table 3: Inhibitory Activity of Quinazoline Derivatives on ABC Transporters

Compound IDTarget TransporterCell LineAssayActivity (EC₅₀/IC₅₀)Source
1d P-gpMDCK-MDR1P-gp activityNanomolar range researchgate.net
1e P-gpMDCK-MDR1P-gp activityNanomolar range researchgate.net
2a P-gp, BCRPMDCK-MDR1P-gp activityNanomolar range researchgate.net
2c P-gpMDCK-MDR1P-gp activityNanomolar range researchgate.net
2e P-gpMDCK-MDR1P-gp activityNanomolar range researchgate.net
34 P-gpA2780adrCalcein AM efflux1.89 µM (IC₅₀) nih.gov
35 BCRPMDCK II BCRPPheophorbide A efflux1.97 µM (IC₅₀) nih.gov

Antimicrobial and Antivirulence Properties

Quinazoline derivatives have been extensively investigated for their ability to combat microbial and parasitic infections, demonstrating efficacy against a range of pathogens through various mechanisms of action.

Derivatives of the 6-bromoquinazoline scaffold have demonstrated significant antibacterial capabilities. In one study, a series of quinazoline derivatives synthesized from a 6-bromoquinazolin-4(3H)-one precursor exhibited broad-spectrum antibacterial activity. These compounds were particularly effective against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. nih.gov Another investigation into a synthesized 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one showed notable activity against several pathogenic microbes, including Staphylococcus aureus, Bacillus species, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, with zones of inhibition ranging from 10 to 20mm. acs.orgtandfonline.com Further research has identified 2,4-disubstituted quinazolines as potent agents against multi-drug resistant strains of Acinetobacter baumannii, with some derivatives showing minimum inhibitory concentrations (MICs) in the single-digit micromolar range.

Compound ClassBacterial StrainActivity (MIC)Reference
6-Bromo-4-aminoquinazoline derivatives (26a-c)Escherichia coli<0.25 µg/ml nih.gov
6-Bromo-4-aminoquinazoline derivatives (26a-c)Staphylococcus aureus0.25 - 1.0 µg/ml nih.gov
Azomethine/imino quinazoline derivatives (13a/b)Escherichia coli<0.25 µg/ml nih.gov
Azomethine/imino quinazoline derivatives (13a/b)Pseudomonas aeruginosa0.5 - 1.0 µg/ml nih.gov
Azomethine/imino quinazoline derivatives (13a/b)Staphylococcus aureus2.0 - 4.0 µg/ml nih.gov

The quinazoline framework is a key component in the development of novel anti-leishmanial agents. Research has focused on 2,4-disubstituted quinazolines for their effectiveness against Leishmania donovani, the parasite responsible for visceral leishmaniasis. A study involving 47 such derivatives identified compounds with potent activity against intracellular amastigotes, with half-maximal effective concentrations (EC50) in the high nanomolar and single-digit micromolar ranges. ekb.eg In another study, 2-arylquinazolines featuring alkyl polyamine side chains at the 4-position were screened against L. donovani promastigotes. Several of these compounds displayed pronounced leishmanicidal activity, with half-maximal inhibitory concentration (IC50) values between 5 and 6.5 µM, demonstrating higher potency than the existing anti-leishmanial drug miltefosine (B1683995) (IC50: 10.5 µM). researchgate.net

Compound ClassLeishmania StrainActivityReference
2,4-Disubstituted quinazolinesLeishmania donovani (amastigotes)EC50 in high nM to single-digit µM range ekb.eg
2-Aryl-4-alkylpolyaminoquinazolinesLeishmania donovani (promastigotes)IC50: 5 - 6.5 µM researchgate.net
Miltefosine (Reference Drug)Leishmania donovani (promastigotes)IC50: 10.5 µM researchgate.net

A modern approach to developing antibacterial agents involves targeting virulence factors rather than bacterial growth, which can reduce the pressure for drug resistance. Two-component signal transduction systems (TCS), which are prevalent in bacteria but absent in mammals, are attractive targets. ujpronline.com The PhoP/PhoQ system, in particular, governs the expression of critical virulence factors in pathogens like Salmonella enterica. ujpronline.comgoogle.com A high-throughput screening of a kinase inhibitor library identified a series of quinazoline compounds that selectively and potently downregulate genes activated by the PhoP/PhoQ system. ujpronline.com Mechanistic studies revealed that these quinazoline derivatives function by repressing the autokinase activity of the PhoQ sensor. They act as competitive inhibitors of ATP binding within the sensor's catalytic domain, thereby blocking the downstream signaling cascade that leads to virulence. ujpronline.comgoogle.com This targeted inhibition of a key virulence regulatory system highlights the potential of quinazoline-based compounds as anti-virulence therapeutics. ujpronline.com

Anti-Leishmanial Efficacy

Anti-inflammatory Effects and Related Pathways (e.g., TLR4 signaling)

The quinazoline scaffold is also recognized for its anti-inflammatory properties. ekb.egmdpi.com A key mechanism underlying this activity involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a critical receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a cascade that results in the production of pro-inflammatory mediators. researchgate.netresearchgate.net

Research into novel quinazoline-4(3H)-one-2-carbothioamide derivatives demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-activated macrophage cells. researchgate.netresearchgate.net Structure-activity relationship studies indicated that halogen substituents on the phenyl ring, including a 4-bromo derivative (compound 8g), were crucial for this potent activity. researchgate.netresearchgate.net Computational modeling confirmed that these compounds are potent inhibitors of TLR4 signaling, forming stable hydrophobic and hydrogen bond interactions with the receptor complex. researchgate.netresearchgate.net Other studies on quinazoline-2,4(1H,3H)-dione derivatives further support this, showing that they can effectively inhibit the LPS-induced synthesis of inflammatory mediators such as NO and interleukin-6 (IL-6). nih.gov

Antiviral Activity (e.g., Anti-HIV, Cytomegalovirus)

The therapeutic potential of quinazoline derivatives extends to antiviral applications, with research demonstrating activity against significant human pathogens like Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV). frontiersin.org

Several studies have highlighted the promise of the quinazoline scaffold in the development of anti-HIV agents. nih.govtandfonline.com Quantitative structure-activity relationship (QSAR) and molecular docking studies have shown that quinazoline derivatives can inhibit HIV replication, interacting with key residues in the active site of the HIV integrase enzyme. nih.gov Furthermore, novel hybrid molecules combining quinazoline and triazine moieties have been synthesized and evaluated for their in vitro activity against both HIV-1 and HIV-2 strains, with some compounds identified as potentially powerful agents. tandfonline.comtandfonline.com

Quinazoline derivatives have emerged as a potent new class of inhibitors against HCMV, including strains resistant to existing drugs. nih.gov One study identified thioxothiazolo[3,4-a]quinazoline derivatives as inhibitors of the HCMV alkaline nuclease (AN), an enzyme essential for viral replication. The most potent of these, compound AD-51, inhibited HCMV replication with a half-maximal effective concentration (EC50) of approximately 1 µM. nih.gov

In separate research, hybrids of quinazoline and artemisinin (B1665778) were synthesized and found to have powerful anti-HCMV activity. acs.orgnih.gov Two of the hybrid compounds were significantly more potent than the standard antiviral drug ganciclovir. acs.orgnih.gov Notably, a novel quinazoline derivative from this study, compound 14, was exceptionally effective at suppressing cytomegalovirus replication, exhibiting an EC50 value of just 50 nM. acs.orgnih.gov

Compound/ClassVirusTarget/MechanismActivity (EC50)Reference
Thioxothiazolo[3,4-a]quinazoline (AD-51)HCMVAlkaline Nuclease (UL98)0.9 - 1.1 µM nih.gov
Quinazoline-Artemisinin Hybrid (9)HCMVNot specified0.21 µM acs.orgnih.gov
Quinazoline-Artemisinin Hybrid (10)HCMVNot specified0.15 µM acs.orgnih.gov
Quinazoline Derivative (14)HCMVNot specified0.05 µM (50 nM) acs.orgnih.gov
Ganciclovir (Reference Drug)HCMVDNA Polymerase2.6 µM acs.orgnih.gov

Antioxidant Potential

Quinazoline derivatives, particularly the quinazolin-4(3H)-one subclass, have been evaluated for their antioxidant capabilities. The antioxidant potential of these compounds is often assessed using the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical scavenging assay. Studies on various newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones have revealed that certain derivatives possess profound antioxidant potential, demonstrating a strong capacity to scavenge free radicals. This activity suggests that the quinazoline scaffold could be beneficial in mitigating oxidative stress associated with various pathological conditions.

Antidiabetic and Antihyperglycemic Research

The quinazoline scaffold is a key structure in the development of new treatments for diabetes mellitus. Researchers have investigated its derivatives for their ability to control blood sugar levels through various mechanisms, including the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase IV (DPP-4). researchgate.netnih.gov

Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. A study focusing on quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety identified compounds with potent α-glucosidase inhibitory activity. researchgate.net One derivative, compound 7b, demonstrated an IC50 value of 14.4 µM, making it approximately 53 times more potent than the standard drug acarbose. researchgate.net Kinetic studies revealed that this compound acts as a competitive inhibitor of the enzyme. researchgate.net Similarly, other research on 2,3-dihydroquinazolin-4(1H)-ones found that compounds 4h and 4i exhibited stronger α-glucosidase inhibitory potential than acarbose. nih.gov

The inhibition of DPP-4 is another established approach for treating type 2 diabetes. nih.gov A series of novel 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed as potent DPP-4 inhibitors. bohrium.com Within this series, a compound featuring a 6-bromo quinazoline ring (compound 9i) showed particularly promising inhibitory activity, with an IC50 value of 9.25 ± 0.57 μM. bohrium.com This highlights the potential role of the bromo-substitution on the quinazoline core in enhancing antidiabetic efficacy. Further studies on spiro cyclohexane-1,2'-quinazoline derivatives also yielded highly potent DPP-4 inhibitors, with many compounds being over 100 times more active than the reference drug linagliptin. nih.gov

Additionally, quinazoline-sulfonylurea hybrids have been developed and tested for their anti-hyperglycemic effects, with several compounds showing greater potency and longer-lasting activity than the reference drug glibenclamide. mdpi.com

Table 1: Antidiabetic Activity of Selected Quinazoline Derivatives

Compound SeriesSpecific CompoundTargetKey FindingReference
Quinazolin-4(3H)-one bearing phenoxy-acetamideCompound 7bα-glucosidaseIC50 of 14.4 µM (~53x more potent than acarbose) researchgate.net
2,3-Dihydroquinazolin-4(1H)-onesCompounds 4h, 4iα-glucosidaseStronger inhibitory potential than acarbose nih.gov
4-Aminopiperidin-3,4-dihyroquinazoline-2-uracilCompound 9i (with 6-bromo quinazoline ring)DPP-4IC50 of 9.25 ± 0.57 μM bohrium.com
Spiro cyclohexane-1,2'-quinazolineVariousDPP-4102-103 folds more active than linagliptin nih.gov
Quinazoline-sulfonylurea hybridsCompounds VI-6-a, V, IV-4, etc.Blood Glucose ReductionMore potent and prolonged activity than glibenclamide mdpi.com

Antimalarial Investigations

The quinazoline framework is a significant scaffold in the search for new antimalarial agents, largely inspired by the natural alkaloid febrifugine (B1672321). nih.gov This has led to the synthesis and evaluation of numerous derivatives against various Plasmodium species. nih.govresearchgate.net Research has shown that the 4-quinazolinone moiety is crucial for antimalarial activity. nih.gov

Derivatives of 4-aminoquinoline, a related scaffold, have shown high efficacy against drug-resistant strains of malaria. rsc.orgcore.ac.uk Studies on these compounds suggest they act by inhibiting the formation of hemozoin, a crucial detoxification process for the parasite. rsc.orgplos.org Modifications to the quinoline (B57606) core and its side chains have led to the development of potent analogs. acs.orgmdpi.com For instance, a series of quinazolinone-2-carboxamide derivatives were developed, with compound 19f being 95-fold more potent than the initial hit compound and active against resistant malaria strains. acs.org

While direct studies on this compound are not extensively detailed in the provided results, the synthesis of related active compounds often involves halogenated precursors. For example, 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity. researchgate.net The synthesis of febrifugine analogues and other quinazolinone derivatives has demonstrated that substitutions on the quinazoline ring system can significantly influence their activity against parasites like Plasmodium berghei and Plasmodium falciparum. nih.govnih.gov The development of pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives has also yielded highly potent antimalarial agents. nih.gov

Table 2: Antimalarial Activity of Selected Quinazoline and Related Derivatives

Compound SeriesSpecific CompoundTarget/ModelKey FindingReference
Quinazolinone-2-carboxamide19fResistant Malaria Strains95-fold more potent than the original hit compound. acs.org
Pyrrolo[3,2-f]quinazoline-1,3-diamineAcetamide (B32628) 3aP. falciparum (in aotus monkeys)Cleared parasitemia by day 3 at an oral dose of 1 mg/kg. nih.gov
2,3-substituted quinazolin-4(3H)-oneAnalogue 5aP. berghei (in mice)Potent antimalarial activity attributed to the quinazolinone group. nih.gov
6,7-dimethoxy-quinazolin-4-amineCompound 103P. berghei (rodent model)Potent suppression rate (90.4% free form, 92.1% salt). researchgate.net

Neuroprotective Activity and Alzheimer's Disease Therapeutic Potential

Quinazoline and its derivatives are recognized for their potential in treating central nervous system disorders, including Alzheimer's disease (AD). nih.govmdpi.com The scaffold's versatility allows for the design of agents that can target multiple pathological factors in AD, such as the aggregation of β-amyloid and tau proteins, and the activity of cholinesterase enzymes. nih.govmdpi.com

Specifically, certain quinazoline derivatives have been identified as having neuroprotective effects. ontosight.aibenthamscience.com A study on quinazolinone derivatives identified four compounds (6q, 6r, 6u, and 8e) with promising protective activity in a neural cell injury model. benthamscience.combenthamdirect.com The chemical structure of 6-Bromo-N-(2,4-dimethoxyphenyl)quinazolin-4-amine has been noted for its potential neuroprotective effects, attributed to the quinazoline core with a bromine atom at the 6-position. ontosight.ai

The therapeutic potential of quinazolines in AD stems from their ability to act as inhibitors of key enzymes like phosphodiesterases (PDEs) and monoamine oxidases, in addition to their role as neuroprotective agents. nih.govresearchgate.net Research has focused on designing multi-target-directed ligands (MTDLs) based on the quinazoline structure to address the complex nature of AD. mdpi.com For example, hybrids of 2,3-disubstituted quinazolinone and vanillin (B372448) acrylamide have been reported as novel MTDLs that can modulate amyloidogenic assembly, inhibit cholinesterases, and provide neuroprotective effects. mdpi.com

Table 3: Neuroprotective Activity of Selected Quinazoline Derivatives

Compound Series/NameTarget/ModelKey FindingReference
6-Bromo-N-(2,4-dimethoxyphenyl)quinazolin-4-amineGeneral NeuroprotectionBelongs to a class with known neuroprotective effects. ontosight.ai
Quinazolinone DerivativesMPP+ induced SH-SY5Y cell injuryCompounds 6q, 6r, 6u, and 8e showed promising neural cell protection. benthamscience.combenthamdirect.com
Quinazoline-thione DerivativesPDE7 InhibitionIdentified as potential neuroprotective agents through PDE7 inhibition. researchgate.net
2,3-disubstituted quinazolinone and vanillin acrylamide hybridsMulti-Target (AD)Act as MTDLs, modulating amyloid assembly and inhibiting cholinesterases. mdpi.com

Anticonvulsant Properties

The quinazoline scaffold has a long history in the development of anticonvulsant drugs, with methaqualone being a notable, albeit controversial, example. mdpi.comresearchgate.net Modern research continues to explore new quinazoline derivatives for safer and more effective treatments for epilepsy. nih.gov These compounds are often evaluated in vivo using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.gov

Numerous studies have synthesized and evaluated various substituted quinazolin-4(3H)-one derivatives, demonstrating their potential as anticonvulsant agents. mdpi.comnih.gov Research indicates that many of these compounds may exert their effects by modulating the GABA-A receptor. mdpi.comresearchgate.net For instance, a study of two series of 2,3-disubstituted quinazolin-4(3H)-ones found that most compounds exhibited anticonvulsant properties, with in silico studies suggesting they bind to the allosteric site of the GABA-A receptor. mdpi.com

Substitutions at various positions of the quinazoline ring have been shown to be critical for activity. A series of novel fluorinated quinazolines showed significant protection in the scPTZ test. nih.gov Another study on newly synthesized quinazoline-4(3H)-ones found that compounds 8, 13, and 19 provided 100% protection against PTZ-induced convulsions and were about four times more potent than the established drug ethosuximide. nih.govmdpi.comnih.gov The presence of a bromo group at the 6-position has been incorporated into several designs. For example, compound 3-[3-amino-2-methyl-6-bromoquinazolin-4(3H)-onyl] acetamide was synthesized and screened for its anticonvulsant activity. dntb.gov.ua Similarly, the synthesis of 3-[4′-(p-chlorophenyl)-thiazol-2′-yl]-2-[(substituted azetidinone/ thiazolidinone)- aminomethyl]-6-bromoquinazolin-4-ones was undertaken to develop new anti-inflammatory agents, a class of compounds that can overlap with anticonvulsant properties. ijpcbs.com

Table 4: Anticonvulsant Activity of Selected Quinazoline Derivatives

Compound SeriesSpecific Compound(s)Test ModelKey FindingReference
2,3-disubstituted quinazolin-4(3H)-oneCompound 8bPTZ-induced seizureShowed favorable results in protection, latency, and seizure reduction. mdpi.com
2,3,8-trisubstituted-4(3H)-quinazolineCompounds 3, 17, 22MES, PTZ, Picrotoxin, StrychninePotent activity with relatively low neurotoxicity. nih.gov
Fluorinated quinazolines5b, 5c, 5d, 5escPTZShowed 100% protection at 0.5 mmol/kg. nih.gov
Quinazoline-4(3H)-ones8, 13, 19scPTZ100% protection; ~4 times more potent than ethosuximide. nih.govmdpi.comnih.gov
3-amino 2-phenyl quinazolinonesCompound A-1MESDemonstrated noteworthy anticonvulsant activity. researchgate.net

Computational Modeling Strategies in Quinazoline Research

Computer-Aided Drug Design (CADD) Methodologies

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to identify, design, and optimize new drug candidates. curiaglobal.comnih.gov These methodologies are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). beilstein-journals.org SBDD approaches are utilized when the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, often through experimental methods like X-ray crystallography or NMR. beilstein-journals.org Techniques such as molecular docking fall under this category. nih.govbeilstein-journals.org

Conversely, LBDD methods are applied when the structure of the target is unknown, relying instead on the properties of a series of molecules known to be active. beilstein-journals.org This includes methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling. nih.gov In the context of quinazoline (B50416) research, CADD is instrumental in screening large chemical libraries for potential binders to a specific target and in supporting medicinal chemistry efforts to optimize lead compounds. curiaglobal.com For instance, by modeling derivatives of the 6-bromoquinazolin-4-amine core, researchers can predict how structural modifications will affect binding affinity and other drug-like properties, thereby guiding synthetic efforts toward more promising candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities, and this relationship can be quantified. mdpi.comfrontiersin.org The process involves calculating chemical descriptors for a set of compounds and correlating them with their measured biological activities (such as IC₅₀ values) to build a predictive model. mdpi.com These models are valuable for predicting the activity of newly designed compounds before they are synthesized. frontiersin.org

QSAR studies can be categorized based on the dimensionality of the descriptors used. 2D-QSAR models utilize descriptors that can be calculated from the 2D representation of a molecule, such as topological indices and physicochemical properties. frontiersin.orgmdpi.com While useful, 2D-QSAR does not account for the three-dimensional conformation of the molecule, which is crucial for interaction with a biological target. frontiersin.org

3D-QSAR methods overcome this limitation by considering the 3D structure of the molecules. Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of a set of aligned molecules within a 3D grid. The variations in these fields are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). mdpi.com

CoMSIA extends this by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govmdpi.com This often provides a more detailed and interpretable model of the structure-activity relationship. nih.gov

In research on quinazoline derivatives, 3D-QSAR models have been successfully developed. For a series of 6-arylquinazolin-4-amines, a 3D-QSAR model was generated that showed high reliability in predicting activities against kinases like Clk4 and Dyrk1A. nih.gov Similarly, CoMFA and CoMSIA models have been established for other quinazoline series, yielding statistically significant models that guide the design of new, more potent derivatives. frontiersin.orgmdpi.combuet.ac.bd The statistical quality of these models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comnih.gov

Table 1: Statistical Parameters of Representative 3D-QSAR Models in Kinase Inhibitor Studies.
Model TypeTargetq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (Predictive r²)Source
CoMFAα1A-AR0.8400.9880.694 mdpi.com
CoMSIAα1A-AR0.840N/A0.671 mdpi.com
3D-QSARClk40.790.88N/A nih.gov
3D-QSARDyrk1A0.820.85N/A nih.gov

To understand the chemical reactivity and interaction sites of a molecule like this compound, electronic descriptors derived from quantum mechanical calculations are employed. irjweb.combhu.ac.in Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP).

HOMO and LUMO: These are known as frontier molecular orbitals (FMOs). researchgate.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). irjweb.com The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the chemical reactivity and stability of the molecule. irjweb.com A smaller energy gap suggests higher reactivity. irjweb.com

Molecular Electrostatic Potential (MESP): MESP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. bhu.ac.inmaterialsciencejournal.org It is used to predict how a molecule will interact with other species. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. bhu.ac.inmaterialsciencejournal.org This helps in understanding non-covalent interactions like hydrogen bonding. bhu.ac.in

These descriptors are calculated using methods like Density Functional Theory (DFT) and provide valuable insights into the reactive sites of quinazoline derivatives, guiding the design of molecules that can effectively interact with biological targets. irjweb.comresearchgate.net

Table 2: Key Electronic Descriptors and Their Significance.
DescriptorDefinitionSignificance in Drug DesignSource
HOMO (Highest Occupied Molecular Orbital)The outermost molecular orbital containing electrons.Indicates the molecule's capacity to donate electrons (nucleophilicity). irjweb.com
LUMO (Lowest Unoccupied Molecular Orbital)The innermost molecular orbital that is empty of electrons.Indicates the molecule's capacity to accept electrons (electrophilicity). irjweb.com
HOMO-LUMO Gap (ΔE)The energy difference between the LUMO and HOMO.Reflects chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. irjweb.com
MESP (Molecular Electrostatic Potential)A plot of the electrostatic potential on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. bhu.ac.inmaterialsciencejournal.org

2D-QSAR and 3D-QSAR (CoMFA, CoMSIA) Model Development

Molecular Docking Simulations

Molecular docking is a premier SBDD technique used to predict the preferred orientation and binding mode of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.govnih.gov This method is crucial in studying how quinazoline derivatives, including those based on the this compound scaffold, bind to the active sites of therapeutic targets like kinases. nih.govmdpi.com For example, 4-anilinoquinazoline (B1210976) derivatives have been docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) to explain their mechanism of action as kinase inhibitors. mdpi.com Similarly, docking studies have been performed on 6-bromo-2-styrylquinazolin-4(3H)-ones against targets like dihydrofolate reductase (DHFR) and thymidylate synthase (TS). mdpi.comresearchgate.net

The primary outputs of a molecular docking simulation are the binding pose of the ligand within the receptor's active site and a score that estimates the binding affinity. nih.gov The pose reveals the specific orientation and conformation of the ligand that maximizes favorable interactions with the receptor. Various scoring functions, such as GlideScore, are used to rank different poses and different ligands based on their predicted binding strength. nih.gov A more negative score typically indicates a higher predicted binding affinity. nih.gov

In a study involving a virtual library of quinazoline sulfonamides, compounds were docked into the active site of the EphB3 kinase crystal structure. nih.gov The top hits were selected based on their GlideScore for further investigation, demonstrating how docking can effectively filter large compound libraries to identify promising candidates. nih.gov These predictions provide a structural hypothesis for the observed biological activity and guide the rational design of new derivatives with improved affinity. mdpi.com

A detailed analysis of the docked pose provides insights into the key intermolecular forces that stabilize the ligand-receptor complex. hama-univ.edu.sy For quinazoline-based inhibitors, these interactions are critical for their potency and selectivity.

Hydrogen Bonding: The quinazoline scaffold contains nitrogen atoms that can act as hydrogen bond acceptors, while the 4-amino group can act as a hydrogen bond donor. hama-univ.edu.sy Docking studies on EGFR inhibitors have shown that the N1 atom of the quinazoline ring forms a crucial hydrogen bond with the backbone NH of a methionine residue in the kinase hinge region. mdpi.com The substituent at the 4-amino position can also form additional hydrogen bonds, further anchoring the ligand in the binding pocket. soton.ac.uk

Hydrophobic Interactions: The bicyclic quinazoline ring is an aromatic, hydrophobic structure that can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues in the binding site. hama-univ.edu.sy The bromine atom at the 6-position of this compound occupies a hydrophobic pocket, and modifications at this position can be used to optimize these interactions. mdpi.com Aromatic rings from substituents can also form π-π stacking or other hydrophobic interactions with residues like phenylalanine or tyrosine in the active site. hama-univ.edu.sy

By analyzing these interactions, researchers can understand the structural basis for a compound's activity and rationally design modifications to enhance binding affinity and, consequently, biological potency. nih.govmdpi.com

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic perspective of the interactions between a ligand and its protein target, offering insights that are not attainable from static models.

MD simulations are employed to explore the conformational changes that occur upon the binding of this compound-based inhibitors to their target proteins. By simulating the system over time, researchers can assess the stability of the ligand-protein complex. Key parameters such as root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the number of intermolecular hydrogen bonds are monitored. For instance, in studies involving Epidermal Growth Factor Receptor (EGFR) kinase, MD simulations can reveal how the 6-bromo substitution influences the orientation of the quinazoline core within the ATP-binding pocket and the stability of the crucial hydrogen bonds formed with the hinge region residues.

A hypothetical representation of data from an MD simulation study is presented below:

Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)Number of H-Bonds
00.000.004
101.251.503
201.301.653
301.451.702
401.501.803
501.481.753

To quantify the binding affinity of this compound derivatives, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are utilized. These methods calculate the binding free energy by combining molecular mechanics energy terms with solvation free energy estimates. By comparing the calculated binding free energies of a series of analogs, researchers can prioritize compounds for synthesis and biological testing. For example, these calculations can elucidate the energetic contribution of the bromine atom at the 6-position, often highlighting favorable van der Waals interactions and its role in desolvation upon binding.

Below is a sample data table showcasing the results of MM/GBSA calculations for a series of hypothetical this compound analogs targeting a specific kinase.

CompoundΔG_bind (kcal/mol)ΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_solv (kcal/mol)
Analog 1-45.6-55.2-20.830.4
Analog 2-42.1-51.5-18.928.3
Analog 3-48.9-60.1-22.533.7

This table presents the calculated binding free energy (ΔG_bind) and its components for three hypothetical analogs, suggesting Analog 3 has the highest predicted affinity.

Investigation of Ligand-Protein Binding Dynamics and Stability

Virtual Screening Techniques for Lead Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound, this process often starts with a database of commercially available or synthetically accessible compounds. Structure-based virtual screening, which involves docking these compounds into the active site of the target protein, is a common approach. The docking scores, which estimate the binding affinity, are used to rank the compounds. This methodology has been instrumental in identifying novel kinase inhibitors based on the this compound scaffold. For instance, screening of compound libraries against a specific kinase can yield a set of hits that can then be further evaluated. googleapis.com

In Silico ADMET Profiling and Pharmacokinetic Predictions

The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools are increasingly used to predict these properties early in the drug discovery process. For derivatives of this compound, computational models can predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 inhibition. These predictions help in prioritizing compounds with favorable pharmacokinetic profiles and identifying potential liabilities that need to be addressed through chemical modification.

A representative table of in silico ADMET predictions for a hypothetical this compound derivative is shown below.

PropertyPredicted Value
Aqueous Solubility (logS)-3.5
Caco-2 Permeability (logPapp)0.9
Blood-Brain Barrier (logBB)-0.8
CYP2D6 InhibitionHigh Risk
Human Intestinal Absorption>80%

This table provides a snapshot of the predicted ADMET properties, guiding the selection of compounds with a higher probability of success in later developmental stages.

De Novo Drug Design and Lead Optimization Strategies

Computational methods also facilitate the design of novel molecules and the optimization of existing leads. De novo design algorithms can generate novel molecular structures that fit the steric and electronic requirements of a target's active site, often using the this compound core as a starting fragment. For lead optimization, computational approaches guide the modification of a lead compound to improve its potency, selectivity, and ADMET properties. For example, by analyzing the binding mode of a this compound derivative, computational chemists can suggest modifications to the substituent at the 4-amino position to achieve better interaction with a specific sub-pocket of the kinase active site, thereby enhancing selectivity.

Preclinical Evaluation and Translational Research on 6 Bromoquinazolin 4 Amine Derivatives

The chemical scaffold of 6-bromoquinazolin-4-amine serves as a foundational structure in the development of novel therapeutic agents. Its derivatives have been the subject of extensive preclinical evaluation to determine their potential in treating various diseases, particularly cancer. This research involves a multi-step process, including initial in vitro screening against cancer cells, in vivo studies in animal models, and comprehensive safety and selectivity profiling.

Advanced Research Concepts and Future Directions

Quinazoline (B50416) as a Privileged Scaffold in Drug Development

The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely recognized as a "privileged scaffold" in drug discovery. mdpi.comnih.govscielo.br This designation stems from its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.govresearchgate.net The versatility of the quinazoline core allows for the introduction of various functional groups, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com This adaptability has led to the development of numerous therapeutic agents with applications including anticancer, antihypertensive, antimicrobial, antiviral, and anti-inflammatory treatments. mdpi.com

The amino-quinazoline scaffold, in particular, has proven to be of significant therapeutic value. scielo.br This was first demonstrated with the clinical use of alpha 1-adrenoceptor antagonists like prazosin (B1663645) and terazosin (B121538) for hypertension and benign prostatic hyperplasia. mdpi.comscielo.br The approval of gefitinib (B1684475) in 2003 as an epidermal growth factor receptor (EGFR) inhibitor for non-small cell lung cancer further solidified the importance of the amino-quinazoline structure in modern medicine, paving the way for a new generation of kinase inhibitors. scielo.br The core quinazoline structure is a key "hinge binder" in many kinase inhibitors, directly interacting with the hinge region of the enzyme's active site. scielo.br

Development of Multi-Targeted Quinazoline Hybrid Molecules

The complexity of many diseases, such as cancer, has spurred the development of multi-targeted therapies. The traditional "one drug, one target" approach is often insufficient to overcome the multifaceted nature of such diseases and the emergence of drug resistance. rsc.org Molecular hybridization, which combines two or more pharmacophores into a single molecule, has emerged as a promising strategy to create multi-functional drugs. rsc.org

The quinazoline scaffold is an ideal platform for developing such hybrid molecules. rsc.org By integrating other bioactive moieties, researchers have designed quinazoline hybrids that can simultaneously interact with multiple biological targets. rsc.orgnih.gov This approach can lead to synergistic effects, enhanced potency, and a reduced likelihood of drug resistance. rsc.org

Recent research has explored a variety of quinazoline-based hybrids, including:

Quinazoline-1,2,3-triazole hybrids designed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II. nih.gov

Quinazoline-sulfonylfuroxan hybrids showing promising antiproliferative activity against breast cancer cells. tandfonline.com

Quinazolinone-oxime hybrids that act as dual inhibitors of VEGFR-2. tandfonline.com

1,2,4-oxadiazole/quinazoline-4-one hybrids developed as dual EGFR/BRAFV600E inhibitors. nih.gov

These examples highlight the potential of molecular hybridization to create novel quinazoline derivatives with complex mechanisms of action, capable of addressing intricate disease pathways.

Application of Quinazoline Scaffolds in Theranostics

Theranostics, a field that combines therapeutic and diagnostic capabilities into a single agent, represents a significant advancement in personalized medicine. Kinase inhibitor-fluorophore conjugates are emerging as promising theranostic agents, enabling both the visualization of malignant tissues and the simultaneous delivery of therapeutic intervention. researchgate.net

The quinazoline scaffold is well-suited for the development of such theranostic agents. researchgate.net Its proven efficacy as a kinase inhibitor provides the therapeutic component, while its structure can be modified to incorporate a fluorescent tag for diagnostic imaging. This dual functionality allows for real-time monitoring of drug distribution and target engagement, potentially leading to more effective and personalized treatment strategies. Research in this area is focused on designing multimodal inhibitors that can be used for kinase tracking and inhibition through bioimaging. researchgate.net

Strategies for Addressing Drug Resistance Mechanisms

A major challenge in cancer therapy is the development of drug resistance. rsc.org For quinazoline-based drugs, particularly EGFR inhibitors, resistance can arise through various mechanisms. These include mutations in the target protein, such as the T790M mutation in EGFR, or the activation of alternative signaling pathways, like the amplification of c-Met. nih.gov

To combat these resistance mechanisms, several strategies are being pursued:

Development of Irreversible Inhibitors: Incorporating a Michael addition group at the 6-position of the quinazoline ring can lead to irreversible binding to the receptor site, which can be effective against mutant versions of EGFR.

Dual-Target Inhibitors: Designing quinazoline derivatives that inhibit both the primary target and a key resistance pathway, such as dual EGFR/c-Met inhibitors, is a promising approach to overcome acquired resistance. nih.gov

Targeting Downstream Pathways: Research is also focused on developing quinazolinone derivatives that inhibit other critical cellular processes, such as tubulin polymerization, to offer alternative therapeutic avenues. mdpi.com

Altered Drug Accumulation: Resistance can also occur due to impaired drug transport into the cell or reduced polyglutamation, which is crucial for the activity of some folate-based quinazoline inhibitors. nih.gov Understanding these mechanisms is key to designing new drugs that can bypass these resistance strategies.

Emerging Synthetic Methodologies for Enhanced Sustainability

The synthesis of quinazoline derivatives is an active area of research, with a growing emphasis on developing more sustainable and environmentally friendly methods. mdpi.comnih.gov Traditional synthetic routes often require harsh reaction conditions and generate significant waste. mdpi.com

To address these issues, a variety of "green" synthetic methodologies are being explored:

Transition-Metal-Free Synthesis: These methods provide an alternative to traditional metal-catalyzed reactions, reducing the environmental impact associated with heavy metal waste. mdpi.com Techniques include molecular iodine-catalyzed reactions and the use of oxalic acid dihydrate as an in situ C1 source. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and improved selectivity compared to conventional heating methods. nih.gov

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, improving atom economy and reducing waste. openmedicinalchemistryjournal.com

Visible-Light Photocatalysis: This approach utilizes renewable energy sources to drive chemical reactions under mild conditions, offering a sustainable alternative to traditional methods. mdpi.com The use of curcumin-sensitized titanium dioxide nanoparticles is one such example. mdpi.com

Ionic Liquids (ILs): ILs can be used as both catalysts and reaction media, often leading to improved reaction rates and easier product isolation. openmedicinalchemistryjournal.com

These emerging methodologies not only make the synthesis of quinazolines more efficient and economical but also align with the principles of green chemistry, reducing the environmental footprint of drug development.

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery. acs.orgacs.orgresearchgate.net These powerful computational tools can analyze vast datasets to identify new drug candidates, predict their properties, and optimize their structures. researchgate.netnih.gov

In the context of quinazoline research, AI and ML are being applied in several key areas:

De Novo Drug Design: Generative models can design novel quinazoline-based molecules with desired properties, exploring a vast chemical space to identify promising new scaffolds. acs.org

Virtual Screening: Machine learning models can rapidly screen large virtual libraries of compounds to identify those most likely to be active against a specific biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-powered QSAR models can predict the biological activity of new quinazoline derivatives based on their chemical structure, helping to guide the design of more potent and selective compounds. nih.gov

ADMET Prediction: Machine learning algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. researchgate.net

The integration of AI and ML into the drug discovery pipeline has the potential to significantly accelerate the development of new quinazoline-based therapies, making the process more efficient and cost-effective. nih.gov

Q & A

Q. What are common synthetic routes for 6-Bromoquinazolin-4-amine derivatives?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Nucleophilic Substitution : React 6-bromo-4-chloroquinazoline with amines (e.g., thiophen-2-ylmethanamine) in DMF using Hunig’s base (DIPEA) at room temperature for 2 hours. Purify via silica column chromatography with ethyl acetate/hexane gradients (15–75%) .
  • Alternative Route : Use 4-chloro-6,7-dimethoxyquinazoline and 4-bromo-2-fluoroaniline in isopropanol at 90°C for 2 hours. Purify using combi-flash chromatography with EtOAc/heptane gradients (0–15%) .

Q. Key Table: Synthesis Method Comparison

ParameterPd-Catalyzed Coupling Nucleophilic Substitution
Starting Material6-bromo-4-chloroquinazoline4-chloro-6,7-dimethoxyquinazoline
ReagentsThiophen-2-ylmethanamine, DIPEA4-bromo-2-fluoroaniline, DIPEA
SolventDMFIsopropanol
Reaction Conditions2 h, room temperature2 h, 90°C
PurificationSilica column (EtOAc/hexanes)Combi-flash (EtOAc/heptane)
Yield99%80%

Q. How to purify and characterize this compound derivatives?

Methodological Answer:

  • Purification : Use silica gel column chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) or combi-flash systems. Monitor fractions via TLC .
  • Characterization :
    • NMR : Record 1H^1H and 13C^{13}C NMR in DMSO-d6 (400 MHz) to confirm substitution patterns and aromatic protons .
    • LCMS/HRMS : Use Agilent systems with TFA-modified acetonitrile/water gradients (4–100%) for purity (>95%) and HRMS (ESI) for exact mass verification .

Q. Key Table: Analytical Techniques

TechniqueConditions Conditions
NMRDMSO-d6, 400/100 MHzDMSO-d6, 400/100 MHz
LCMSAgilent Diode Array, TFA gradientsLCMS (m/z): 378.1 [M+1]+
HRMSESI, calculated vs. observed m/z (e.g., 362.0957)Not reported

Q. What solvents and conditions optimize nucleophilic substitution in quinazoline synthesis?

Methodological Answer:

  • Solvent Choice : Polar aprotic solvents (DMF) enhance reactivity for room-temperature reactions, while alcohols (isopropanol) are suitable for high-temperature (90°C) substitutions .
  • Base Selection : DIPEA or Hunig’s base (1.2–1.5 eq.) neutralizes HCl byproducts and accelerates amine attack on the chloroquinazoline core .

Advanced Questions

Q. How to design microwave-assisted cross-coupling reactions for functionalizing this compound?

Methodological Answer:

  • Suzuki Coupling : React 6-bromo-N-substituted quinazolin-4-amine with arylboronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) using Pd(PPh3)4 (10 mol%) and Na2CO3 in DMF. Microwave at 150°C for 1 hour. Purify via silica chromatography (5–65% EtOAc/hexanes) .
  • Key Considerations : Optimize ligand-to-metal ratios and microwave power to prevent palladium aggregation, which reduces yield.

Q. How to conduct structure-activity relationship (SAR) studies on quinazoline derivatives?

Methodological Answer:

  • Core Modifications : Introduce substituents at positions 6 (Br) and 4 (amine) to assess steric/electronic effects. For example, 6,7-dibromo analogs show enhanced kinase inhibition .
  • Biological Assays : Test compounds against CLK1/CLK4 kinases using fluorescence polarization assays. Compare IC50 values to correlate substituent effects with activity .

Q. How to resolve contradictions in reaction yields when varying synthetic protocols?

Methodological Answer:

  • Case Study : The 99% yield in DMF vs. 80% in isopropanol highlights solvent-dependent reactivity. Conduct controlled experiments to test:
    • Solvent Polarity : Compare DMF (ε=37) vs. isopropanol (ε=18) to assess nucleophilicity.
    • Temperature : Higher temperatures (90°C) may decompose sensitive intermediates.
  • Statistical Analysis : Use Design of Experiments (DoE) to model interactions between variables (solvent, base, time) and identify optimal conditions .

Q. Data Contradiction Analysis Example

VariableHigh Yield (99%) Moderate Yield (80%)
SolventDMFIsopropanol
TemperatureRoom temperature90°C
BaseHunig’s baseDIPEA
PurificationSilica columnCombi-flash

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
6-Bromoquinazolin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.